molecular formula C8H6BrNO B1278246 5-Bromo-2-methyl-1,3-benzoxazole CAS No. 5676-56-2

5-Bromo-2-methyl-1,3-benzoxazole

Cat. No. B1278246
CAS RN: 5676-56-2
M. Wt: 212.04 g/mol
InChI Key: ZBCCSPFGJDVVJB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-benzoxazole is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

Benzoxazole synthesis involves cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI . Different substituents such as methyl, chloro, bromo, nitro, and methoxy on 2-aminophenol are tolerated under the optimized reaction conditions .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-1,3-benzoxazole has a molecular weight of 212.043 . It has a density of 1.6±0.1 g/cm3, a boiling point of 264.8±13.0 °C at 760 mmHg, and a melting point of 66-68ºC .

Scientific Research Applications

Antimicrobial Agent

5-Bromo-2-methyl-1,3-benzoxazole has been studied for its potential as an antimicrobial agent. It has shown activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi, as well as fungal strains like Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups in the benzoxazole derivatives has been found to improve antimicrobial activity .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using human colorectal carcinoma (HCT116) cancer cell lines have indicated that certain benzoxazole derivatives can have anticancer activity comparable to standard drugs like 5-fluorouracil. This suggests a potential use for 5-Bromo-2-methyl-1,3-benzoxazole in cancer treatment research .

Drug Discovery Intermediates

In medicinal chemistry, benzoxazole derivatives are used as intermediates for the preparation of new biological materials. They are key components in the synthesis of various pharmacologically active molecules due to their wide spectrum of activities, which include antibacterial, antifungal, and anticancer effects .

Organic Synthesis

The benzoxazole core is a valuable scaffold in organic synthesis. It is used in the synthesis of complex molecules, including those with potential therapeutic applications. For instance, it has been involved in the synthesis of HIV-reverse transcriptase inhibitors and bis-styryl dyes, highlighting its versatility in chemical synthesis .

Pharmacological Research

Benzoxazole derivatives, including 5-Bromo-2-methyl-1,3-benzoxazole, are prominent in pharmacological research due to their broad range of activities. They have been investigated for their potential as anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and Rho-kinase inhibitors, among other applications .

Biochemical Studies

In biochemistry, the study of benzoxazole derivatives helps in understanding the interaction of small molecules with biological systems. These compounds can serve as tools to probe biochemical pathways and may act as inhibitors or activators of enzymes, receptors, and other proteins involved in cellular processes .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .

properties

IUPAC Name

5-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCSPFGJDVVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435663
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-1,3-benzoxazole

CAS RN

5676-56-2
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-benzoxazole
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Synthesis routes and methods

Procedure details

A solution of 2-amino-4-bromophenol (1 g, 5.32 mmol) in trimethyl orthoacetate (20 mL) was refluxed for 1.5 hours. The reaction was then cooled and the solvent removed under reduced pressure to give 1.1 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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